TRISPHAT tetrabutylammonium salt
Overview
Description
Δ -TRISPHAT tetrabutylammonium salt, containing a hexacoordinated phosphorus anion, is a chiral NMR solvating and asymmetry-inducing reagent.
Mechanism of Action
Target of Action
The primary target of TRISPHAT tetrabutylammonium salt is the nuclear magnetic resonance (NMR) spectra of cations . The compound, containing a hexacoordinated phosphorus anion, is a chiral NMR solvating and asymmetry-inducing reagent . It has been used as a chiral shift reagent for cations .
Mode of Action
This compound interacts with its targets by forming diastereomeric ion pairs . This interaction improves the resolution of 1H NMR spectra . The compound’s mode of action is primarily based on its ability to induce asymmetry in the NMR spectra of cations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the resolution of NMR spectra. By forming diastereomeric ion pairs, the compound affects the way cations are represented in the spectra . This can have downstream effects on the interpretation of these spectra and the subsequent understanding of the structure and properties of the cations.
Pharmacokinetics
As a chiral nmr solvating and asymmetry-inducing reagent, it is reasonable to assume that its bioavailability would be influenced by factors such as its concentration in the solution and the nature of the cationic targets .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the improved resolution of 1H NMR spectra . By forming diastereomeric ion pairs with cations, the compound allows for a more detailed and accurate representation of the cations in the spectra .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can impact the compound’s ability to form diastereomeric ion pairs . Additionally, factors such as temperature and the presence of other compounds in the solution could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
TRISPHAT Tetrabutylammonium Salt plays a significant role in biochemical reactions. It acts as a chiral NMR solvating and asymmetry-inducing reagent
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a chiral NMR solvating and asymmetry-inducing reagent
Biological Activity
TRISPHAT tetrabutylammonium salt (CAS Number: 301687-57-0) is a chiral compound that has garnered attention for its role as a chiral NMR solvating and asymmetry-inducing reagent. This article delves into its biological activity, mechanisms of action, and applications in various biochemical contexts.
Overview of this compound
TRISPHAT is characterized by its hexacoordinated phosphorus anion, which enables it to interact with various cations in solution. Its primary function is to enhance the resolution of nuclear magnetic resonance (NMR) spectra, thereby facilitating the analysis of chiral compounds.
Target and Mode of Action
The primary target of this compound is the NMR spectra of cations. It operates by forming diastereomeric ion pairs , which alters the chemical environment around the cations, leading to improved spectral resolution. This interaction is crucial for distinguishing between different enantiomers in chiral compounds.
Biochemical Pathways
The compound influences biochemical pathways related to NMR analysis, particularly in distinguishing enantiomers during synthetic reactions. The ability to form diastereomeric ion pairs allows researchers to achieve higher precision in determining the enantiomeric purity of synthesized compounds.
Applications in Research
This compound has been employed in various research contexts, particularly in organic synthesis and analytical chemistry. Below are some notable case studies illustrating its utility:
Case Study 1: Enantioselectivity in Diels-Alder Reactions
In a study examining chiral protic imidazolium salts, TRISPHAT was used as a chiral shift reagent to determine the enantiomeric purity of products from Diels-Alder reactions. The results indicated that both protic and aprotic chiral salts yielded pure (−)-enantiomers when analyzed via NMR with TRISPHAT, demonstrating its effectiveness in enhancing enantioselectivity .
Case Study 2: Chiral Ionic Liquids
Research involving chiral ionic liquids highlighted the role of TRISPHAT in improving endo/exo ratios in Diels-Alder reactions. Protic salts showed significantly better stereoselectivity compared to their aprotic counterparts when TRISPHAT was utilized as a chiral shift reagent . This underscores the compound's importance in asymmetric synthesis.
Property | Description |
---|---|
Chemical Formula | C16H36N1O4P1 |
Molecular Weight | 349.45 g/mol |
Solubility | Soluble in polar solvents |
Chiral Nature | Yes (chiral NMR solvating agent) |
Properties
InChI |
InChI=1S/C18Cl12O6P.C16H36N/c19-1-2(20)8(26)14-13(7(1)25)31-37(32-14,33-15-9(27)3(21)4(22)10(28)16(15)34-37)35-17-11(29)5(23)6(24)12(30)18(17)36-37;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h;5-16H2,1-4H3/q-1;+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVBYHPNKLLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[P-]34(O2)(OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl)OC6=C(O4)C(=C(C(=C6Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl12NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301687-57-0 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, (OC-6-11-Δ)-tris[3,4,5,6-tetrachloro-1,2-benzenediolato(2-)-κO1,κO2]phosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301687-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delta-Trisphat tetrabutylammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study investigated the ability of both protic and aprotic chiral imidazolium salts containing a (−)-menthol fragment to induce enantioselectivity in a Diels-Alder reaction. Crucially, the researchers needed to confirm the enantiomeric purity of their synthesized salts. They achieved this by employing TRISPHAT tetrabutylammonium salt as a chiral shift reagent in NMR analysis. [] This technique allowed them to differentiate between the enantiomers of the synthesized salts and confirm that they were indeed pure (−)-enantiomers. []
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